An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-2-(methylthio)-1,3-benzoxazole
An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-2-(methylthio)-1,3-benzoxazole
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-Methoxy-2-(methylthio)-1,3-benzoxazole. Benzoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the handling, reactivity, and application of this specific heterocyclic compound. We will explore its molecular profile, a robust synthetic pathway with detailed protocols, predictive analytical characterization, and its potential as a scaffold in modern drug discovery.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring, is a privileged scaffold in pharmaceutical sciences. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. Compounds incorporating this moiety have demonstrated a vast array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2] The specific subject of this guide, 5-Methoxy-2-(methylthio)-1,3-benzoxazole, combines this potent core with two key functional groups—a methoxy group and a methylthio group—that are frequently used by medicinal chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. Understanding the intrinsic chemical properties of this compound is therefore critical for its effective application in research and development.
Core Molecular Profile
Chemical Structure and Nomenclature
The structure consists of a 1,3-benzoxazole core functionalized with a methoxy (-OCH₃) group at the 5-position of the benzene ring and a methylthio (-SCH₃) group at the 2-position of the oxazole ring.
Systematic (IUPAC) Name: 5-Methoxy-2-(methylthio)-1,3-benzoxazole
Physicochemical Properties
The key physicochemical data for 5-Methoxy-2-(methylthio)-1,3-benzoxazole and its common synthetic precursor are summarized below. The properties for the target compound are predicted based on its structure and data from closely related analogues.
| Property | Value | Source / Rationale |
| Molecular Formula | C₉H₉NO₂S | [3][4] |
| Molecular Weight | 195.24 g/mol | [3][4] |
| CAS Number | Not widely available | Indicates status as a specialized research chemical or intermediate. |
| Appearance (Predicted) | Off-white to light yellow solid | Based on the precursor, 5-Methoxy-1,3-benzoxazole-2-thiol, which is a powder.[5] |
| Solubility (Predicted) | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; poorly soluble in water. | The methyl and methoxy groups enhance lipophilicity. |
| Precursor CAS | 49559-83-3 (5-Methoxy-1,3-benzoxazole-2-thiol) | [5] |
Synthesis and Purification Workflow
The most logical and field-proven method for preparing 5-Methoxy-2-(methylthio)-1,3-benzoxazole is a two-step process starting from a substituted o-aminophenol. The causality behind this choice is rooted in efficiency and high yields. The initial cyclization to form the benzoxazole-2-thiol is a classic, robust reaction, and the subsequent S-methylation is a specific and high-yielding transformation.
Proposed Synthetic Pathway
The synthesis proceeds via the formation of a benzoxazole-2-thiol intermediate, which is then alkylated on the sulfur atom. This approach prevents potential N-alkylation side reactions and leverages readily available starting materials.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of 5-Methoxy-1,3-benzoxazole-2-thiol (Precursor)
This protocol is a self-validating system; successful formation of the thiol is confirmed by its characteristic melting point and the disappearance of the starting aminophenol upon TLC analysis.
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-4-methoxyphenol (10.0 g, 71.9 mmol) and ethanol (100 mL).
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Reagent Addition: Add potassium ethyl xanthate (12.7 g, 79.1 mmol, 1.1 eq) to the stirred suspension.
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Cyclization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.
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Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.
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Precipitation: Acidify the aqueous mixture to pH ~2-3 using concentrated HCl. A precipitate will form.
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Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
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Characterization: The resulting solid, 5-Methoxy-1,3-benzoxazole-2-thiol, should be an off-white powder. Confirm identity by melting point (literature: 218-223 °C) and spectroscopic analysis.[5]
Detailed Experimental Protocol: S-Methylation
This step's success is validated by the clear shift in TLC polarity and the appearance of a new singlet in the ¹H NMR spectrum corresponding to the S-CH₃ protons.
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Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Methoxy-1,3-benzoxazole-2-thiol (5.0 g, 27.6 mmol) in acetone (50 mL).
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Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (5.7 g, 41.4 mmol, 1.5 eq) to the solution.
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Alkylating Agent: Add iodomethane (1.9 mL, 30.4 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature.
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Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor by TLC for the complete consumption of the starting thiol.
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Work-up: Filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure.
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Purification: The crude residue can be purified by recrystallization (e.g., from ethanol) or by flash column chromatography on silica gel to yield the final product, 5-Methoxy-2-(methylthio)-1,3-benzoxazole.
Spectroscopic and Analytical Characterization
While experimental data should always be obtained, the expected spectroscopic signatures provide a crucial benchmark for confirming the compound's identity.
| Analysis Technique | Predicted Key Signals and Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0-7.4 ppm (m, 3H): Aromatic protons on the benzoxazole ring. δ ~3.85 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. δ ~2.75 ppm (s, 3H): Singlet for the methylthio (-SCH₃) protons, typically downfield from standard alkyl protons due to the influence of the sulfur atom. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~165 ppm: Quaternary carbon at the 2-position (C=N). δ ~156 ppm: Aromatic carbon attached to the methoxy group. δ ~140-150 ppm: Quaternary carbons of the benzene-oxazole fusion. δ ~100-120 ppm: Aromatic CH carbons. δ ~55 ppm: Methoxy carbon (-OCH₃). δ ~15 ppm: Methylthio carbon (-SCH₃). |
| Infrared (IR) (ATR) | ~2950-3050 cm⁻¹: Aromatic and aliphatic C-H stretching. ~1620 cm⁻¹: C=N stretching of the oxazole ring. ~1250 cm⁻¹: Asymmetric C-O-C stretching from the methoxy group. ~1030 cm⁻¹: Symmetric C-O-C stretching. |
| Mass Spectrometry (EI) | m/z = 195.04 [M]⁺: Molecular ion peak corresponding to the exact mass of C₉H₉NO₂S. |
Chemical Reactivity and Potential Derivatizations
The true value of a scaffold lies in its potential for further modification. The methylthio group is a particularly versatile handle for analog synthesis.
Oxidation of the Thioether
The primary site of reactivity, beyond the aromatic ring, is the sulfur atom. It can be selectively oxidized to form the corresponding sulfoxide and sulfone. This is a critical transformation in drug development for modulating polarity, solubility, and metabolic stability.
Caption: Oxidation pathway of the methylthio group.
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Sulfoxide Synthesis: Achieved using one equivalent of a mild oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures.
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Sulfone Synthesis: Requires stronger conditions or an excess of the oxidizing agent.
Electrophilic Aromatic Substitution
The benzoxazole ring is electron-rich and can undergo electrophilic aromatic substitution (e.g., nitration, halogenation).[6] The directing effects of the fused oxazole ring and the methoxy group will favor substitution at the 4, 6, or 7 positions. The precise outcome would require experimental validation, but this provides a clear pathway for further diversification of the scaffold.
Applications in Research and Drug Discovery
5-Methoxy-2-(methylthio)-1,3-benzoxazole is not merely a chemical entity but a strategic starting point for discovery programs.
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Medicinal Chemistry Scaffold: The core structure is a known pharmacophore. The methoxy group can serve as a hydrogen bond acceptor and influence orientation within a binding pocket. The methylthio group is a lipophilic moiety that can be tailored (via oxidation) to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
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Synthetic Intermediate: The compound is an excellent building block. The methylthio group can be displaced by various nucleophiles under specific conditions, or the entire scaffold can be incorporated into more complex molecular architectures.
Safety and Handling
While no specific safety data exists for 5-Methoxy-2-(methylthio)-1,3-benzoxazole, it is prudent to handle it with the same precautions as its precursor and related heterocyclic compounds.
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Hazard Profile (Inferred from Precursor): May be harmful if swallowed (Acute Tox. 4 Oral), cause skin irritation (Skin Irrit. 2), cause serious eye damage (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3).[5]
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Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
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Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Recommended storage temperature is 2-8°C.[5]
References
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PubChem. (n.d.). 5-Methoxy-1,3-benzoxazole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Physical properties of the benzoxazole derivatives. Retrieved from [Link]
- Basavaraju, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
- Dwivedi, S., et al. (2023). A Comprehensive Review on Benzoxazole and Its Derivatives with Their Biological Activity. World Journal of Pharmaceutical Research, 12(9), 979-1003.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities.
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Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
Sources
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. CAS 40925-63-1: 5-(Methyloxy)-1,3-benzoxazol-2(3H)-one [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. 5-Methoxy-2-(methylthio)-1,3-benzoxazole | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 5. 5-Methoxybenzoxazole-2-thiol 97 49559-83-3 [sigmaaldrich.com]
- 6. globalresearchonline.net [globalresearchonline.net]

